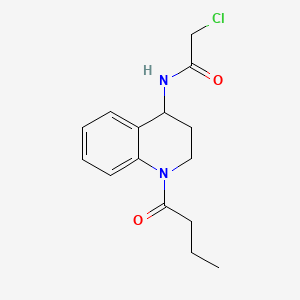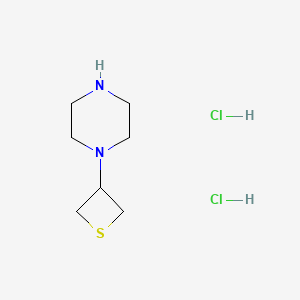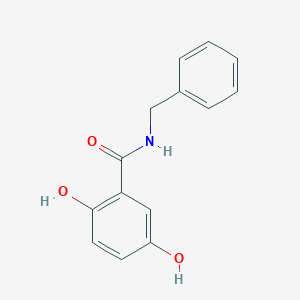![molecular formula C10H19Cl3N4 B15299114 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride is a chemical compound that features a pyridazine ring substituted with a 2-methylpiperazin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride involves its interaction with specific molecular targets. The pyridazine ring is known for its ability to engage in hydrogen bonding and π-π stacking interactions, which can be crucial in drug-target interactions . These interactions can modulate the activity of enzymes or receptors, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Uniqueness
3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride is unique due to the specific substitution pattern on the pyridazine ring, which imparts distinct physicochemical properties. This uniqueness can be leveraged in drug design to achieve specific interactions with biological targets, potentially leading to novel therapeutic agents .
Properties
Molecular Formula |
C10H19Cl3N4 |
|---|---|
Molecular Weight |
301.6 g/mol |
IUPAC Name |
3-[[(2S)-2-methylpiperazin-1-yl]methyl]pyridazine;trihydrochloride |
InChI |
InChI=1S/C10H16N4.3ClH/c1-9-7-11-5-6-14(9)8-10-3-2-4-12-13-10;;;/h2-4,9,11H,5-8H2,1H3;3*1H/t9-;;;/m0.../s1 |
InChI Key |
CIRSDEJQRAAVSZ-DXYFNVQQSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1CC2=NN=CC=C2.Cl.Cl.Cl |
Canonical SMILES |
CC1CNCCN1CC2=NN=CC=C2.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol](/img/structure/B15299041.png)

![1,8-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B15299056.png)
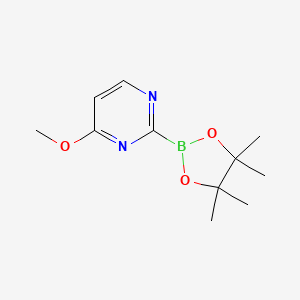
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride](/img/structure/B15299071.png)
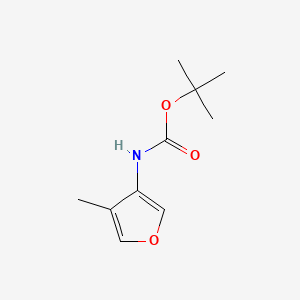
![6-Methoxybicyclo[4.1.1]octane-1-carboxylic acid](/img/structure/B15299083.png)
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)
